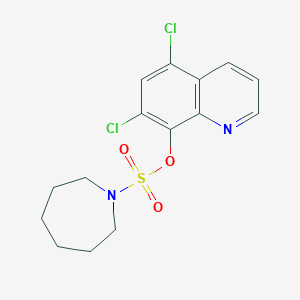

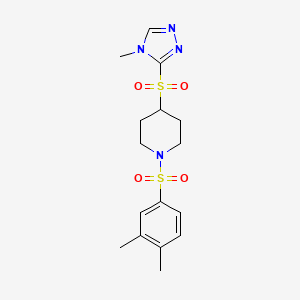

5,7-Dichloroquinolin-8-yl azepane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

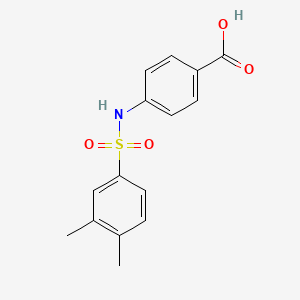

5,7-Dichloroquinolin-8-yl azepane-1-sulfonate, also known as DCQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCQA is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.

Scientific Research Applications

Nanosized N-sulfonated Catalysts

A study by Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst, characterized by various analytical techniques, efficiently promoted the one-pot synthesis of hexahydroquinolines, offering excellent yields and reusability without loss of catalytic activity. The research demonstrates the potential of N-sulfonated catalysts in facilitating organic transformations, potentially including reactions involving "5,7-Dichloroquinolin-8-yl azepane-1-sulfonate" derivatives (Goli-Jolodar et al., 2016).

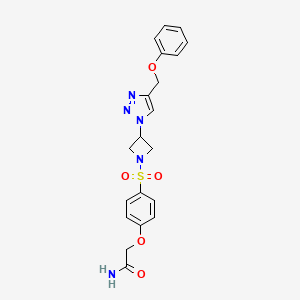

Synthesis of Azo Dyes

Mirsadeghi et al. (2022) focused on synthesizing new azo dyes derived from 5-chloro-8-hydroxyquinoline, engaging in a diazotization and coupling process to produce heteroarylazo dyes. The study analyzed the spectral properties of these dyes, revealing significant influences of chloro groups on electron absorption spectra. This research underscores the synthetic versatility of quinoline derivatives and their potential utility in developing new materials with tailored optical properties (Mirsadeghi et al., 2022).

Cobalt-Catalyzed Carbonylation

A method for cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides was reported by Nguyen et al. (2017). This approach employs diisopropyl azodicarboxylate as a carbon monoxide source, facilitating the synthesis of saccharin derivatives. This study highlights the potential for developing novel carbonylation reactions, possibly including "this compound" as a substrate, to access a wide range of sulfonate-containing compounds (Nguyen et al., 2017).

Antimicrobial and Antifungal Activities

Fadda et al. (2016) synthesized novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups, demonstrating antimicrobial and antifungal activities. This study provides insight into the biological applications of quinoline derivatives, suggesting that "this compound" could also be explored for its potential antimicrobial properties (Fadda et al., 2016).

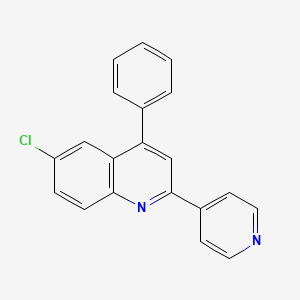

Fluorescent Chemosensors

Research by Aragoni et al. (2013) developed fluorescent chemosensors based on 8-hydroxyquinoline derivatives for metal ion detection, specifically Zn2+ and Cd2+. These chemosensors demonstrate selective responses facilitating metal ion imaging in vitro. The study indicates the potential of quinoline derivatives in designing sensitive and selective sensors for environmental and biological applications (Aragoni et al., 2013).

properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) azepane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3S/c16-12-10-13(17)15(14-11(12)6-5-7-18-14)22-23(20,21)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZRYQWIAMHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)